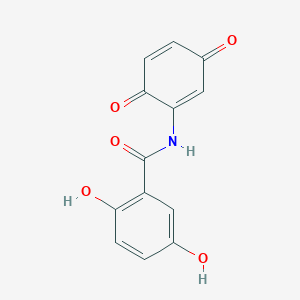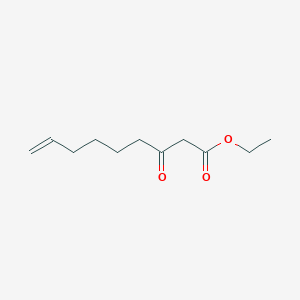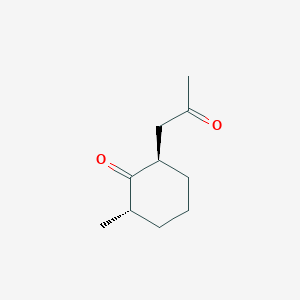
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a 2,4-dimethylphenyl group and a hexyl chain attached to the quinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Hexyl Chain: The hexyl chain can be attached through a nucleophilic substitution reaction using hexyl bromide and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylphenylquinazoline: Lacks the hexyl chain, which may affect its solubility and biological activity.
1-Hexylquinazoline-2,4-dione: Lacks the 2,4-dimethylphenyl group, which may influence its chemical reactivity and interactions.
Uniqueness
3-(2,4-Dimethylphenyl)-1-hexylquinazoline-2,4-dione is unique due to the combination of the 2,4-dimethylphenyl group and the hexyl chain, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60942-86-1 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)-1-hexylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H26N2O2/c1-4-5-6-9-14-23-20-11-8-7-10-18(20)21(25)24(22(23)26)19-13-12-16(2)15-17(19)3/h7-8,10-13,15H,4-6,9,14H2,1-3H3 |
InChI-Schlüssel |
WZPHZJKLBNFTKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
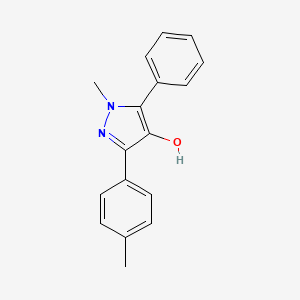
![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
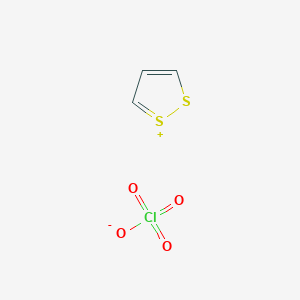
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
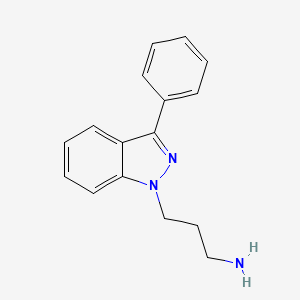
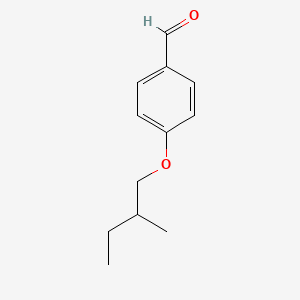
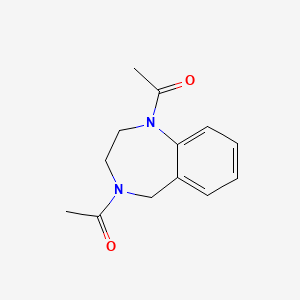
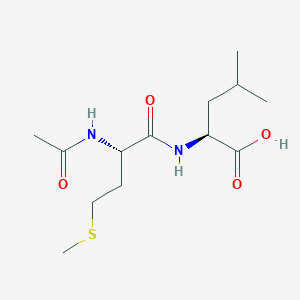
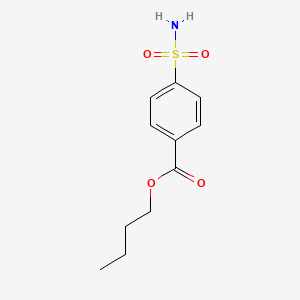
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
